molecular formula C4H9NO5S B075922 L-Homocysteic acid CAS No. 14857-77-3

L-Homocysteic acid

Cat. No.: B075922
CAS No.: 14857-77-3
M. Wt: 183.19 g/mol
InChI Key: VBOQYPQEPHKASR-VKHMYHEASA-N
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Description

L-Homocysteic acid is an organosulfur compound with the chemical formula HO₃SCH₂CH₂CH(NH₂)CO₂H. It is a white or colorless solid and is a non-proteinogenic amino acid containing a sulfonic acid group. This compound is an analog of glutamic acid and is known for its potent activity as an N-methyl-D-aspartate (NMDA) receptor agonist . It is related to homocysteine, a by-product of methionine metabolism .

Scientific Research Applications

L-Homocysteic acid has several scientific research applications:

Future Directions

L-Homocysteic acid, as an endogenous neurotransmitter ligand of NMDA receptors, has potential implications in the study of neurological disorders . Elevated levels of homocysteic acid are associated with various psychiatric disorders, including schizophrenia and affective disorders . Future research directions may include acquiring a greater knowledge of the function of salivary metabolites .

Biochemical Analysis

Biochemical Properties

L-Homocysteic acid is an endogenous neurotransmitter ligand of NMDA (N-methyl-D-aspartate) receptors . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . It activates the NMDA receptor with an EC50 value of 14 μM .

Cellular Effects

This compound has been found to increase the intracellular level of free radicals when incubated with cerebellar neurons at a concentration of 500 μM for 30 min . It also impairs glutamate uptake, redox/mitochondrial homeostasis, inflammatory response, and cell signaling pathways .

Molecular Mechanism

This compound acts as a potent NMDA receptor agonist . It is an analog of glutamate and competitively suppresses glutamate-cystine (xc-) antiporter function in neurons, causing a decrease in cysteine uptake . This suggests that this compound can interact with these receptors and influence their function.

Temporal Effects in Laboratory Settings

Incubation of cerebellar neurons with this compound at a concentration of 500 μM for 30 min increases the intracellular level of free radicals . This suggests that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is related to homocysteine, a by-product of methionine metabolism . It is a part of the methionine cycle, which is crucial for regulating methionine availability, protein homeostasis, and DNA methylation .

Transport and Distribution

Given its role as an endogenous neurotransmitter ligand of NMDA receptors , it is likely that it is transported and distributed in a manner similar to other neurotransmitters.

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the literature. As an endogenous neurotransmitter ligand of NMDA receptors , it is likely to be localized in the synaptic cleft where it can interact with these receptors.

Preparation Methods

L-Homocysteic acid is typically prepared by the oxidation of homocystine with aqueous bromine . The reaction involves the conversion of homocystine, a dimer of homocysteine, into this compound through the introduction of a sulfonic acid group. This method is commonly used in laboratory settings for the synthesis of this compound.

Chemical Reactions Analysis

L-Homocysteic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce sulfonic acid derivatives.

    Reduction: Reduction reactions can convert this compound back to homocysteine or other related compounds.

    Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include bromine for oxidation and reducing agents like hydrogen gas or metal hydrides for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

L-Homocysteic acid is similar to other sulfur-containing amino acids, such as:

What sets this compound apart is its potent activity as an NMDA receptor agonist, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

(2S)-2-amino-4-sulfobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOQYPQEPHKASR-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CS(=O)(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101020602
Record name (2S)-2-Amino-4-sulfobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14857-77-3
Record name Homocysteic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14857-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Homocysteic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014857773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Amino-4-sulfobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101020602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-HOMOCYSTEIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW13F86W9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

261 °C
Record name L-Homocysteic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002205
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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